2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-10-13-24-23(15-21)27(31)25(35(32,33)22-11-8-18(2)9-12-22)16-29(24)17-26(30)28-20-7-5-6-19(3)14-20/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAROICRIMOLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a novel derivative of the dihydroquinoline class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound through a detailed review of recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the quinoline core through methods such as the Skraup synthesis. Subsequent steps include introducing various substituents to achieve the final structure. The synthetic route is crucial for optimizing yield and purity, which directly impacts the biological activity of the resultant compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes, disrupting essential cellular processes in pathogens.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various signaling pathways.
These interactions suggest a broad spectrum of potential applications in antimicrobial and anticancer therapies .
Antimicrobial Properties
Research indicates that derivatives of dihydroquinoline compounds exhibit significant antimicrobial activity. The presence of sulfonamide and acetamide groups enhances their efficacy against various gram-positive and gram-negative bacteria. For instance, studies have shown that certain analogs demonstrate moderate to high activity against multiple bacterial strains .
Anticancer Activity
Recent findings suggest that compounds similar to this compound may act as inhibitors of specific cancer-related kinases. For example, benzamide derivatives have been identified as potential RET kinase inhibitors, demonstrating efficacy in inhibiting cell proliferation in cancer models . This indicates a promising avenue for further investigation into its anticancer properties.
Case Studies
Several case studies have evaluated the biological activity of similar compounds:
- Antimicrobial Evaluation : A study assessed various dihydroquinoline derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar functional groups exhibited notable inhibitory effects.
- Anticancer Studies : In vitro assays demonstrated that certain benzamide derivatives effectively inhibited cancer cell lines, suggesting that modifications in the structure can lead to enhanced therapeutic efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the quinoline core, sulfonyl group, and acetamide aryl moiety. These modifications impact physicochemical properties and target interactions.
Table 1: Substituent Comparison of Target Compound and Analogs
Key Findings and Hypothesized Effects
The unsubstituted benzenesulfonyl group () lacks steric or electronic modulation, possibly reducing selectivity compared to methyl- or fluorinated analogs .
Quinoline Substituents: 6-Ethoxy (target compound) vs. 6-ethyl (): Ethoxy’s oxygen atom increases polarity and solubility, whereas ethyl enhances lipophilicity, which could affect membrane permeability .
Acetamide Aryl Group: 3-Methylphenyl (target) vs. 4-Chlorophenyl () introduces a strong electron-withdrawing effect, which might enhance interaction with positively charged residues in enzymatic pockets .
Scaffold Modifications: The dioxinoquinolin derivative () features a fused dioxane ring, rigidifying the structure and possibly altering pharmacokinetic profiles. The 3-methoxyphenyl group further enhances solubility .
Preparation Methods
Synthesis of 6-Ethoxy-1,4-Dihydroquinolin-4-One
Reagents :
-
4-Ethoxyaniline (1.0 equiv)
-
Ethyl 3-oxobutanoate (1.2 equiv)
-
Ethanol (reflux solvent)
Procedure :
-
Combine reagents in ethanol and reflux at 80°C for 12 hours.
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Cool to room temperature, evaporate solvent, and wash residue with cold hexane.
-
Isolate the intermediate as a pale-yellow solid (Yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 80°C |
| Solvent | Ethanol |
| Yield | 68–72% |
Sulfonylation at Position 3
Reagents :
-
6-Ethoxy-1,4-dihydroquinolin-4-one (1.0 equiv)
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4-Methylbenzenesulfonyl chloride (1.5 equiv)
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Triethylamine (2.0 equiv)
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Dichloromethane (DCM)
Procedure :
-
Dissolve quinoline intermediate in DCM, add TEA, and cool to 0°C.
-
Slowly add sulfonyl chloride and stir at 0°C for 1 hour, then warm to room temperature for 4 hours.
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Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate (Yield: 85–90%).
Optimization Notes :
N1-Alkylation with 2-Bromo-N-(3-Methylphenyl)acetamide
Reagents :
-
Sulfonylated quinoline (1.0 equiv)
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2-Bromo-N-(3-methylphenyl)acetamide (1.2 equiv)
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K₂CO₃ (2.0 equiv)
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DMF (solvent)
Procedure :
-
Suspend reagents in DMF and stir at 25°C for 18 hours.
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Pour into ice water, filter precipitate, and wash with cold ethanol (Yield: 75–80%).
Critical Parameters :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 18 h |
| Temperature | 25°C |
Purification and Characterization
Chromatography Conditions :
-
Stationary Phase: Silica gel (100–400 mesh)
-
Mobile Phase: Ethyl acetate/hexane (3:7 → 1:1 gradient)
Recrystallization :
Dissolve crude product in hot ethanol, add acetone dropwise, and cool to −20°C. Isolate crystals via vacuum filtration (Purity: >98%).
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 1.42 (t, 3H, OCH₂CH₃), 2.44 (s, 3H, Ar-CH₃), 3.89 (q, 2H, OCH₂), 4.67 (s, 2H, NCH₂CO), 7.21–8.05 (m, 10H, aromatic).
Optimization and Troubleshooting
Solvent and Catalyst Screening
Sulfonylation Efficiency :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DCM | TEA | 85 |
| THF | Pyridine | 72 |
| Ethanol | DMAP | 65 |
DCM with TEA maximizes yield due to superior sulfonyl chloride reactivity.
Alkylation Base Comparison :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 75 |
| NaHCO₃ | DMF | 62 |
| Cs₂CO₃ | DMF | 78 |
Temperature Effects on Cyclocondensation
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 70 | 18 | 60 |
| 80 | 12 | 72 |
| 90 | 10 | 68 |
Reflux at 80°C balances rate and decomposition.
Scale-Up Considerations
Pilot-Scale Alkylation (500 g Batch) :
-
Use jacketed reactor for temperature control.
-
DMF volume: 5 L/kg substrate.
-
Post-reaction, dilute with 10 volumes of water to precipitate product.
Safety Notes :
Alternative Pathways and Comparative Analysis
Route A (Stepwise) :
Route B (One-Pot) :
-
Combine sulfonylation and alkylation in DMF with K₂CO₃ (Yield: 48%).
Trade-offs :
-
Route A offers higher purity; Route B reduces steps but lowers yield.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via Friedländer condensation, requiring precise temperature control (80–120°C) and acidic/basic catalysts (e.g., H₂SO₄ or KOH) .
- Step 2 : Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
- Step 3 : Acetamide coupling via nucleophilic substitution or carbodiimide-mediated activation (e.g., EDCI/HOBt), with solvent polarity (DMF vs. THF) significantly affecting reaction efficiency .
- Key parameters : Reaction time (12–48 hr), solvent choice, and stoichiometric ratios (1:1.2 for sulfonylation) must be optimized to achieve >85% purity (HPLC-validated) .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at C6: δ 1.35 ppm for CH₃, δ 4.05 ppm for OCH₂) and sulfonyl integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected m/z: 521.1845) .
- X-ray Crystallography : Resolves spatial arrangement of the sulfonyl and acetamide moieties, critical for structure-activity studies .
- HPLC-PDA : Monitors purity (>95%) and detects trace byproducts (e.g., des-ethoxy derivatives) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Antimicrobial Screening : Broth microdilution assays (MIC against S. aureus, E. coli) with ciprofloxacin as a positive control .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, A549), comparing IC₅₀ values to doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data arising from structural analogs with varying substituents?
- Comparative SAR Analysis : Systematically replace substituents (e.g., ethoxy vs. methoxy at C6, methyl vs. ethyl sulfonyl groups) and evaluate potency shifts. For example, 4-methylbenzenesulfonyl enhances kinase inhibition compared to 3,4-dimethyl analogs due to steric hindrance reduction .
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinity differences caused by substituent electronic effects .
Q. What strategies optimize enantiomeric purity when synthesizing chiral intermediates in the compound’s pathway?
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to resolve racemic mixtures during quinoline core synthesis .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to achieve >90% enantiomeric excess (ee) .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to simulated data .
Q. How can scale-up challenges (e.g., low yield in sulfonylation) be addressed for industrial-grade synthesis?
- Continuous Flow Reactors : Improve heat transfer and mixing efficiency during sulfonylation, reducing side-product formation .
- Catalyst Immobilization : Use polymer-supported sulfonylating agents to simplify purification and recycle catalysts .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust parameters in real time .
Q. What computational methods predict metabolic stability and toxicity profiles preclinically?
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (2.8), CYP450 inhibition risk, and hERG channel liability .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .
- ToxCast Data Mining : Cross-reference structural alerts (e.g., sulfonamide-related hypersensitivity) in EPA’s database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
